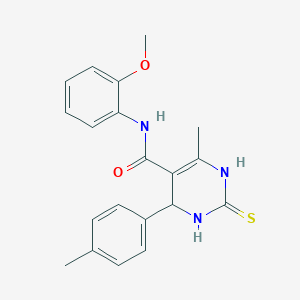
N-(2-methoxyphenyl)-6-methyl-2-thioxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of tetrahydropyrimidine, which is a class of compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, that is saturated and contains a thioxo group (a sulfur atom double-bonded to an oxygen atom). The compound also has various substituents, including a methoxyphenyl group, a methyl group, and a p-tolyl group .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would have a tetrahydropyrimidine core with various substituents. The presence of the thioxo group would introduce some degree of polarity to the molecule, and the aromatic rings in the methoxyphenyl and p-tolyl groups could participate in pi-pi stacking interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups and aromatic rings in this compound would likely make it somewhat soluble in polar solvents .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
N-(2-methoxyphenyl)-6-methyl-2-thioxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide serves as a precursor in the synthesis of novel compounds with potential pharmacological properties. For instance, it has been used in the synthesis of various heterocyclic compounds like benzodifuranyls, triazines, and oxadiazepines, demonstrating anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain & Zaki, 2020).
Development of Antimicrobial Agents
This compound has also been involved in the creation of antimicrobial agents. Research studies have focused on synthesizing derivatives that exhibit considerable activity against various micro-organisms, highlighting its potential in developing new antimicrobial treatments (Nigam, Saharia & Sharma, 1981).
Antidiabetic Activity
The compound has shown relevance in the field of antidiabetic research. Studies involving the synthesis of dihydropyrimidine derivatives, including N-(2-methoxyphenyl)-6-methyl-2-thioxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide, have been evaluated for their antidiabetic activity. This includes assays like the α-amylase inhibition assay, suggesting its potential utility in diabetes treatment (Lalpara, Vachhani, Hadiyal, Goswami & Dubal, 2021).
Catalytic Synthesis
In chemical synthesis, this compound is employed as a catalyst. For example, sodium hydrogen sulfate has been used as a catalyst for the synthesis of N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, showcasing the compound's utility in facilitating chemical reactions (Gein, Zamaraeva & Dmitriev, 2018).
Antiviral Research
The compound has been explored for its potential in antiviral research. Derivatives of N-(2-methoxyphenyl)-6-methyl-2-thioxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide have been synthesized and tested for their efficacy against various viruses, indicating its role in developing new antiviral agents (Renau et al., 1996).
Antihypertensive Applications
Research into the synthesis of dihydropyrimidine derivatives, including this compound, has revealed their potential application in treating hypertension. Studies indicate that these compounds may exhibit antihypertensive activity, providing a new avenue for the development of hypertension treatments (Rana, Kaur & Kumar, 2004).
Safety And Hazards
Direcciones Futuras
The future directions for research on this compound would likely depend on its intended use and how well it performs in that role. For example, if this compound were found to have useful biological activity, future research might focus on improving its potency, selectivity, or pharmacokinetic properties .
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-12-8-10-14(11-9-12)18-17(13(2)21-20(26)23-18)19(24)22-15-6-4-5-7-16(15)25-3/h4-11,18H,1-3H3,(H,22,24)(H2,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIFROPSXQWYMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-6-methyl-2-thioxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

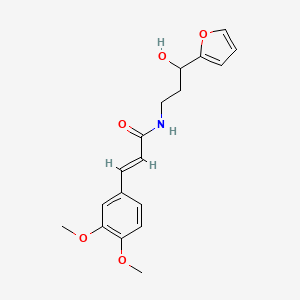
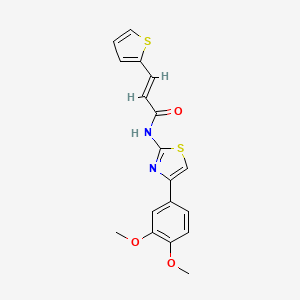
![2-[[3-(2-Fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetonitrile](/img/structure/B2864082.png)
![2-((6,8-dimethyl-2-(3-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2864083.png)
![3-(3,4-dichlorophenyl)-1-(4-nitrobenzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B2864084.png)
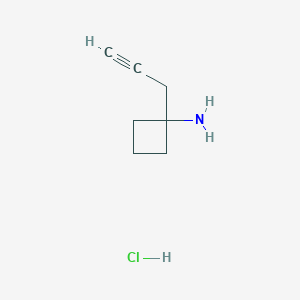
![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/no-structure.png)
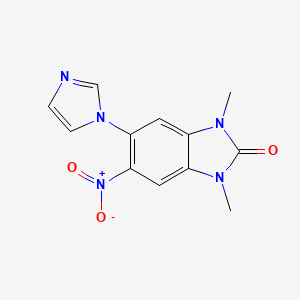
![2-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2864089.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)propan-1-one](/img/structure/B2864091.png)
![(3R)-N-[2-(tert-butylamino)-1-[1-(2-nitrophenyl)sulfonylindol-3-yl]-2-oxoethyl]-1-(2-diazo-3-oxobutanoyl)-3-methyl-N-[[1-(2-nitrophenyl)sulfonylindol-3-yl]methyl]-2-oxopiperidine-3-carboxamide](/img/structure/B2864095.png)
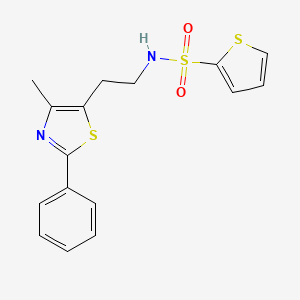
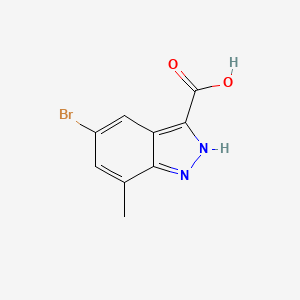
![6-((1-(Benzo[d]thiazole-6-carbonyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2864101.png)